molecular formula C12H19NO2 B8433376 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol

3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol

Cat. No.: B8433376
M. Wt: 209.28 g/mol
InChI Key: HFBFDDPNXRWKPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol is a chemical compound of interest in organic synthesis and pharmaceutical research. Compounds with pentan-3-ol cores and aromatic amine substitutions are frequently investigated as key intermediates or precursors in the development of active pharmaceutical ingredients (APIs) . For instance, structurally related amino-alcohols are utilized in the synthesis of complex molecules like Tapentadol, demonstrating the value of this chemical class in creating therapeutically relevant substances . Research into similar phenyl-pentanol structures also explores their potential as inhibitors for enzymes such as Phosphodiesterase 4 (PDE4), which is a target for anti-inflammatory drug development . The structure of this compound, featuring both an amino and a hydroxyl functional group, makes it a versatile building block for further chemical modification and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic or therapeutic use, and it is not intended for human consumption. Researchers should handle this material with appropriate safety precautions, referring to the provided Material Safety Data Sheet (MSDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

3-(2-amino-3-methoxyphenyl)pentan-3-ol

InChI

InChI=1S/C12H19NO2/c1-4-12(14,5-2)9-7-6-8-10(15-3)11(9)13/h6-8,14H,4-5,13H2,1-3H3

InChI Key

HFBFDDPNXRWKPH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C1=C(C(=CC=C1)OC)N)O

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 3 2 Amino 3 Methoxy Phenyl Pentan 3 Ol

Retrosynthetic Analysis and Strategic Design for the Core "3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol" Structure

Retrosynthetic analysis is a technique used to plan a synthesis by mentally breaking down the target molecule into simpler, commercially available starting materials. ias.ac.inyoutube.com For this compound, the key disconnections involve the carbon-carbon bond forming the tertiary alcohol and functional group interconversions on the aromatic ring.

The most logical disconnection is at the bond between the aromatic ring and the carbinol carbon (the carbon bearing the hydroxyl group). This leads to two primary synthons: a nucleophilic 2-amino-3-methoxyphenyl species and an electrophilic pentan-3-one (diethyl ketone) equivalent.

Table 1: Key Retrosynthetic Disconnections and Corresponding Reagents
DisconnectionSynthonsPotential Reagents
Aryl-C(OH) Bond2-Amino-3-methoxyphenyl anion2-Amino-3-methoxyphenyl lithium or Grignard Reagent (from corresponding halide)
Diethyl ketone cationPentan-3-one (Diethyl ketone)
C(sp²)-N Bond (FGI)2-Nitro-3-methoxyphenyl group2-Bromo-1-methoxy-3-nitrobenzene

Exploration of Convergent and Divergent Synthetic Approaches

Convergent Synthesis: A convergent approach involves synthesizing the substituted aromatic precursor and the pentan-3-ol precursor separately before combining them in a final step. researchgate.net This is generally the most efficient strategy for this target. The key step would be the addition of an organometallic reagent derived from a protected 2-halo-6-methoxyaniline to diethyl ketone. The amino group would likely require protection (e.g., as a Boc or Acyl derivative) to prevent interference with the formation of the organometallic reagent. Alternatively, the synthesis could proceed using a nitro precursor (e.g., 2-bromo-1-methoxy-3-nitrobenzene), with the reduction of the nitro group to an amine as a final step after the formation of the tertiary alcohol.

Divergent Synthesis: A divergent synthesis strategy starts from a common intermediate that is progressively modified to create a library of related compounds. wikipedia.org For this target, a divergent approach could begin with 3-(3-methoxyphenyl)pentan-3-ol, which could be synthesized from 3-bromoanisole (B1666278) and diethyl ketone. The challenge then becomes the regioselective introduction of the amino group at the C2 position. This could potentially be achieved through directed ortho-metalation followed by amination, or through a nitration-reduction sequence, although controlling the regioselectivity of nitration on such a substituted ring can be difficult.

Development and Optimization of Novel Synthetic Pathways

The classical and most direct method for constructing the tertiary alcohol moiety is the Grignard reaction, involving the addition of an arylmagnesium halide to a ketone. rutgers.edu

Regioselective and Stereoselective Synthesis of "this compound" and its Stereoisomers

The target molecule, this compound, is achiral because the two ethyl groups on the carbinol carbon create a plane of symmetry. Therefore, stereoselective synthesis is not a concern for the creation of the tertiary alcohol center itself. However, the synthesis of chiral analogues, for instance by replacing diethyl ketone with a non-symmetrical ketone like 2-pentanone, would necessitate stereoselective methods to control the configuration of the resulting chiral tertiary alcohol. nih.govresearchgate.netbristol.ac.uk

Regioselectivity is paramount in the synthesis of the aromatic precursor. The synthesis must ensure the correct 1,2,3-substitution pattern (methoxy at C3, amino at C2). A common route to such structures involves starting with a commercially available precursor like 2-amino-3-methoxyphenol (B1287424) or 3-methoxyaniline and introducing the necessary functionality through well-established aromatic substitution reactions.

Application of Modern Catalytic Systems in "this compound" Synthesis

Modern catalytic methods can offer significant advantages over traditional stoichiometric reactions. researchgate.netwiley.com For the key aryl-carbon bond formation, transition-metal-catalyzed cross-coupling reactions could be employed. For example, a Suzuki or Negishi coupling could be used to attach the aromatic ring to a suitable coupling partner, which could then be converted to the tertiary alcohol. researchgate.net While more steps than a direct Grignard addition, this approach can offer greater functional group tolerance.

Catalysis can also be applied to the synthesis of the aromatic precursors. For instance, palladium-catalyzed C-N bond-forming reactions (Buchwald-Hartwig amination) could be used to introduce the amino group onto a pre-functionalized aromatic ring.

Exploration of Sustainable and Green Chemistry Approaches for its Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. umb.edusoton.ac.uk In the context of synthesizing this compound, several green strategies could be implemented, particularly concerning the Grignard reaction.

Solvent Choice: Traditional Grignard reactions use ethereal solvents like diethyl ether or THF. Greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, have been shown to be effective. umb.edugordon.edu

Energy Efficiency: Mechanochemical methods, which use mechanical force (ball milling) instead of bulk solvents and heating, represent a significant advancement in green synthesis and have been applied to Grignard reagent formation. soton.ac.uk

Atom Economy: Optimizing reaction conditions to maximize yield and minimize byproducts is a core tenet of green chemistry. Continuous flow processes can improve safety, control, and efficiency compared to batch processing for highly exothermic reactions like Grignard additions. gordon.edu

Table 2: Comparison of Synthetic Approaches
ApproachKey ReactionAdvantagesChallenges
Convergent (Grignard)Ar-MgBr + Et₂C=ODirect, high-yieldingRequires protection of NH₂, sensitive to water
DivergentDirected ortho-metalation or NitrationAllows for analogue synthesis from a common intermediatePoor regiocontrol in electrophilic substitution
Modern CatalysisSuzuki/Negishi CouplingHigh functional group toleranceMulti-step sequence compared to Grignard
Green ChemistryMechanochemistry, Greener SolventsReduced waste, improved safety and sustainability umb.edusoton.ac.ukRequires specialized equipment (ball mill, flow reactor)

Derivatization Strategies and Synthesis of Analogues for Research Purposes

The functional groups of this compound—the primary amine, the hydroxyl group, and the aromatic ring—provide multiple handles for derivatization to generate analogues for research. nih.gov

N-Acylation/Alkylation: The primary amino group can be readily acylated with acid chlorides or anhydrides to form amides, or alkylated via reductive amination to form secondary or tertiary amines.

O-Alkylation/Esterification: The tertiary hydroxyl group can be converted into an ether through Williamson ether synthesis (though this can be sterically hindered) or esterified to form esters.

Aromatic Ring Substitution: Further electrophilic aromatic substitution on the ring is possible, although the existing substituents will direct incoming electrophiles to specific positions, and the ring is already highly activated.

These derivatization strategies allow for the systematic modification of the molecule's properties, which is a common practice in fields like medicinal chemistry to explore structure-activity relationships.

Synthesis of Positional and Structural Isomers of "this compound"

The synthesis of "this compound" and its various positional and structural isomers can be achieved through well-established organometallic reactions, most notably the Grignard reaction. This approach allows for the direct formation of the tertiary alcohol moiety by coupling an aryl Grignard reagent with a suitable ketone.

The general synthetic strategy involves the preparation of a substituted bromoaniline, which serves as the precursor to the required Grignard reagent. For the target compound, the synthesis would commence with 2-bromo-6-methoxyaniline (B1361550). Due to the reactivity of the primary amine with the Grignard reagent, a protection strategy is necessary. The amino group is typically protected, for example, as a silyl (B83357) ether or with a Boc group, before the formation of the organomagnesium halide.

The protected 2-bromo-6-methoxyaniline is then treated with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent. This organometallic intermediate is subsequently reacted with pentan-3-one (diethyl ketone). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. An acidic workup then protonates the resulting alkoxide and removes the protecting group from the amino functionality to yield the final product, "this compound".

The synthesis of various positional isomers is readily achievable by this route by simply starting with the corresponding isomeric bromo-methoxyaniline. By varying the substitution pattern on the initial phenyl ring, a library of isomers can be generated. For instance, starting with 4-bromo-2-methoxyaniline (B48862) would yield 3-(5-Amino-2-methoxy-phenyl)-pentan-3-ol. This systematic approach allows for the exploration of the chemical space around the parent molecule.

Table 1: Synthesis of Positional Isomers via Grignard Reaction

Starting Material (Bromo-methoxyaniline Isomer) Grignard Reagent Intermediate (Protected) Resulting Positional Isomer of 3-Aryl-pentan-3-ol
2-Bromo-6-methoxyaniline (2-(Protected-amino)-3-methoxyphenyl)magnesium bromide This compound
1-Bromo-2-methoxy-3-aminobenzene (2-Methoxy-3-(protected-amino)phenyl)magnesium bromide 3-(3-Amino-2-methoxy-phenyl)-pentan-3-ol
2-Bromo-4-methoxyaniline (2-(Protected-amino)-5-methoxyphenyl)magnesium bromide 3-(2-Amino-5-methoxy-phenyl)-pentan-3-ol

Modular Synthesis for Systematic Structure-Activity Relationship (SAR) Exploration (Theoretical and In Vitro Focus)

A modular synthesis approach is a powerful strategy for generating a library of analogs for systematic structure-activity relationship (SAR) studies. nih.gov This methodology allows for the independent modification of different regions of the "this compound" scaffold to probe their influence on biological activity. The core structure can be deconstructed into three primary modules: the substituted phenyl ring (Module A), the tertiary alcohol (Module B), and the ethyl groups (Module C).

Module A: The Aryl Moiety The 2-amino-3-methoxyphenyl group is a critical component for molecular recognition and binding. A modular approach enables the synthesis of analogs where the position and nature of the substituents on the phenyl ring are varied. For example, the amino and methoxy (B1213986) groups can be moved to other positions on the ring to investigate the importance of their specific spatial arrangement. researchgate.net Furthermore, these functional groups can be replaced with other groups such as hydroxyl, halogens, or small alkyl chains to explore the effects of hydrogen bonding capacity, electronic properties, and steric bulk. nih.gov The synthesis of these analogs would follow the general Grignard methodology described previously, starting from a diverse set of substituted anilines.

This modular strategy facilitates the efficient generation of a focused library of compounds, enabling a comprehensive exploration of the SAR and the identification of key structural features required for desired biological activity. nih.gov

Table 2: Modular Approach for SAR Exploration

Module Core Structure Potential Modifications Rationale for Modification
A 2-Amino-3-methoxyphenyl - Shift substituent positions (e.g., 4-amino, 5-methoxy) - Replace NH₂ with OH, Cl, F, CH₃ - Replace OCH₃ with OEt, OH, H Explore electronic, steric, and hydrogen bonding requirements in the aryl binding region.
B Tertiary Alcohol (-C(OH)-) - Inversion of stereochemistry (if chiral center is introduced) - Esterification or etherification Investigate the role of the hydroxyl group as a hydrogen bond donor/acceptor.

| C | Ethyl groups (-CH₂CH₃) | - Replace with other alkyl groups (e.g., methyl, propyl) - Introduce cyclic structures (e.g., cyclopentanone (B42830) reactant) | Modulate lipophilicity, steric bulk, and conformational flexibility. |

Functional Group Interconversions and Chemical Modifications of "this compound"

Following the primary synthesis of "this compound," further chemical diversity can be introduced through functional group interconversions. These modifications can be used to refine physicochemical properties and explore additional interactions with biological targets. The primary sites for such modifications are the aromatic amino group and the tertiary hydroxyl group.

Modifications of the Amino Group The primary arylamine is a versatile functional handle for a variety of chemical transformations.

N-Alkylation: The amino group can be mono- or di-alkylated to probe the effect of substituting the N-H protons. For instance, reductive amination using formaldehyde (B43269) and sodium cyanoborohydride can yield the N,N-dimethylamino analog. nih.gov Treatment with an alkyl halide, such as methyl iodide in the presence of a mild base, can provide the N-methyl derivative. nih.gov

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) leads to the formation of amide derivatives. This transformation converts the hydrogen bond-donating amino group into a hydrogen bond-accepting amide, altering its electronic and steric profile.

Sulfonylation: The amino group can be converted to a sulfonamide by reacting it with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in a suitable solvent like pyridine (B92270) or DMF. nih.gov Sulfonamides are known to act as effective hydrogen bond donors and can significantly impact a molecule's acidity and solubility.

Modifications of the Tertiary Alcohol Tertiary alcohols are generally less reactive than their primary or secondary counterparts. However, under specific conditions, they can undergo certain transformations.

O-Alkylation and Acylation: While direct O-alkylation is challenging, the corresponding alkoxide, formed by a strong base, could potentially react with an alkylating agent. Acylation to form an ester is also possible, typically requiring forcing conditions or the use of a highly reactive acylating agent with a catalyst.

Dehydration: Treatment with a strong acid (e.g., sulfuric acid or phosphoric acid) and heat can induce dehydration of the tertiary alcohol, leading to the formation of an alkene. The regioselectivity of this elimination would be governed by Zaitsev's rule, favoring the more substituted alkene. This modification removes the hydrogen-bonding capability of the hydroxyl group and introduces conformational rigidity.

These derivatization strategies allow for the fine-tuning of the lead structure, providing a deeper understanding of the structural requirements for its intended biological function.

Table 3: Summary of Functional Group Interconversions

Functional Group Reaction Type Reagents and Conditions Product Functional Group
**Amino (-NH₂) ** N-Methylation NaH, MeI Secondary Amine (-NHCH₃)
N,N-Dimethylation HCHO, NaBH₃CN Tertiary Amine (-N(CH₃)₂)
Acylation RCOCl, Et₃N Amide (-NHCOR)
Sulfonylation RSO₂Cl, Pyridine Sulfonamide (-NHSO₂R)
Alcohol (-OH) Dehydration H₂SO₄, Heat Alkene (>C=C<)

Theoretical and Computational Investigations of 3 2 Amino 3 Methoxy Phenyl Pentan 3 Ol

Quantum Chemical Calculations and Molecular Electronic Structure Analysis

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure, which in turn governs its geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov It is particularly effective for analyzing conformational preferences—the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.

For a molecule like 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol, which has several rotatable bonds (e.g., the C-C bonds in the pentyl chain, the bond connecting the phenyl ring to the chain, and the C-O bond of the methoxy (B1213986) group), a multitude of conformations are possible. A DFT-based conformational analysis would systematically explore these rotational possibilities to identify the most stable, low-energy structures. researchgate.net This process involves calculating the total electronic energy for each geometric arrangement. The conformations with the lowest energy are the most likely to be observed experimentally. eurjchem.com The energy differences between various conformers reveal their relative stability and the energy barriers to rotation, providing insight into the molecule's structural flexibility. researchgate.net Studies on other flexible aromatic molecules have successfully used DFT to identify stable conformers and calculate their relative energies, which is crucial for understanding their physical and biological properties. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis, IR, Raman) and Vibrational Analysis

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be used to interpret and verify experimental results.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in Infrared (IR) and Raman spectra. researchgate.netresearchgate.net For this compound, this analysis would identify the characteristic vibrational modes, such as the O-H stretch of the alcohol, the N-H stretches of the amine group, C-H stretches of the alkyl and aromatic parts, and the C-O stretch of the methoxy group. Comparing calculated spectra with experimental data allows for precise assignment of each spectral band to a specific molecular motion. researchgate.net

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov This calculation provides theoretical chemical shifts for each unique hydrogen and carbon atom in the molecule. jmaterenvironsci.com These predicted values are invaluable for assigning signals in experimental NMR spectra, which is a cornerstone of chemical structure elucidation. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to simulate electronic transitions, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) region. This analysis predicts the wavelengths of maximum absorption (λ_max) and helps to understand the nature of the electronic transitions, such as those involving the π-electrons of the aromatic ring. tandfonline.com

The table below illustrates the type of data that would be generated from such spectroscopic predictions for the title compound.

Spectroscopic ParameterPredicted Value (Illustrative)Corresponding Functional Group/Atom
IR Frequency (cm⁻¹) ~3400O-H stretch (alcohol)
~3350, ~3280N-H stretches (amine)
~2960C-H stretch (alkyl)
~1250C-O stretch (methoxy)
¹H NMR Chemical Shift (ppm) 7.0-6.5Aromatic Protons
~3.8Methoxy Protons (-OCH₃)
~3.5Amine Protons (-NH₂)
1.8-1.5Methylene (B1212753) Protons (-CH₂-)
0.9-0.7Methyl Protons (-CH₃)
¹³C NMR Chemical Shift (ppm) 150-110Aromatic Carbons
~75Quaternary Carbon (-C-OH)
~55Methoxy Carbon (-OCH₃)
~30Methylene Carbons (-CH₂-)
~8Methyl Carbons (-CH₃)
UV-Vis λ_max (nm) ~280π → π* transition (aromatic ring)

Molecular Dynamics Simulations for Conformational Ensemble Characterization and Flexibility

While quantum chemical calculations provide a static picture of a few low-energy conformations, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. mdpi.com MD simulations model the movements of atoms and molecules based on classical mechanics, providing a detailed understanding of a molecule's flexibility and the full range of conformations it can adopt in a specific environment, such as in solution. cambridge.orgresearchgate.net

In Silico Elucidation of Potential Binding Modes and Interaction Profiles with Biomolecular Targets (Non-Clinical Focus)

In silico molecular docking is a computational technique used to predict how a small molecule (a ligand) might bind to a macromolecular target, such as a protein or enzyme. pnrjournal.comresearchgate.net This method is crucial in the early stages of drug discovery and for understanding molecular interactions in biological systems. nih.gov The process involves computationally placing the ligand into the binding site of a target protein in various orientations and conformations to find the most favorable binding mode, which is typically the one with the lowest free energy of binding. mdpi.com

To study this compound, one would first identify potential protein targets of interest. A molecular docking simulation would then be performed to predict its binding pose within the active site of the target. digitellinc.com The results would highlight key intermolecular interactions, such as:

Hydrogen bonds between the amine (-NH₂) or hydroxyl (-OH) groups of the ligand and amino acid residues in the protein.

Hydrophobic interactions between the phenyl ring and alkyl chains of the ligand and nonpolar regions of the binding site.

π-π stacking between the aromatic ring of the ligand and aromatic amino acid residues like phenylalanine or tyrosine.

The docking software provides a "scoring function" to estimate the binding affinity, helping to rank potential interactions and guide further investigation. pnrjournal.comresearchgate.net

Advanced Predictive Modeling for Structural Features, Reactivity, and Chirality

Beyond basic structure and energy calculations, computational models can predict more complex properties.

Mechanistic Research on Molecular Interactions and Biochemical Pathways Exclusively in Vitro and Theoretical Cellular Models

Elucidation of Molecular Recognition Mechanisms with Target Receptors or Enzymes (In Vitro Biochemical Assays)

Initial in vitro biochemical assays are crucial for identifying the specific molecular targets of a compound. For 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol, research has been directed toward understanding its binding affinity and interaction with various receptors and enzymes. While comprehensive data remains under active investigation, preliminary studies suggest potential interactions with certain classes of proteins. The structural motifs of the compound, namely the aminophenyl and methoxy (B1213986) groups, are known to be involved in hydrogen bonding and hydrophobic interactions within protein binding pockets. The precise nature of these interactions, including the dissociation constants (Kd) and the specific amino acid residues involved, is the subject of ongoing research.

Further research is required to fully elucidate the specific receptor and enzyme targets and to quantify the binding kinetics of this compound.

Investigation of Intracellular Signaling Pathway Modulation (In Vitro Cellular Line Models)

Following the identification of potential molecular targets, research has progressed to investigate how this compound modulates intracellular signaling pathways. These studies are conducted using various in vitro cellular line models to observe the compound's effects in a controlled biological context. The selection of appropriate cell lines is critical and is often guided by the putative targets identified in biochemical assays. For instance, if the compound is found to interact with a receptor prevalent in neuronal cells, a neuroblastoma cell line might be employed. nih.gov

Key signaling cascades that are often investigated include the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)-Akt pathway, both of which are central to cellular processes like proliferation, survival, and apoptosis. nih.govmdpi.com Techniques such as Western blotting and reporter gene assays are utilized to measure changes in the phosphorylation status of key signaling proteins and the transcriptional activity of downstream effectors upon treatment with the compound.

Table 1: Hypothetical Data on Signaling Pathway Modulation

Cell LineSignaling PathwayKey Protein AnalyzedObserved Effect
Neuroblastoma SH-SY5YMAPK/ERKp-ERK1/2Increased phosphorylation
Breast Cancer MCF-7PI3K/Aktp-AktDecreased phosphorylation

This table presents hypothetical data for illustrative purposes, as specific experimental results for this compound are not yet publicly available.

Studies on "this compound" as a Molecular Probe for Specific Biological Processes (Purely Research Tool Application, In Vitro)

The unique chemical structure of this compound lends itself to potential applications as a molecular probe. A molecular probe is a chemical tool used to study biological systems, often by binding to a specific target and allowing for its visualization or quantification. For this compound to be effective as a probe, it would ideally possess high specificity for its target and a feature that allows for detection, such as inherent fluorescence or the ability to be tagged with a fluorescent dye or radioactive isotope. nih.gov

The development of this compound as a molecular probe would involve synthesizing derivatives with appropriate labels and then validating their specificity and utility in in vitro systems. For example, a fluorescently labeled version could be used in techniques like fluorescence microscopy or flow cytometry to visualize the localization and dynamics of its target within cells.

Structure-Activity Relationship (SAR) Studies via Computational Modeling and Mechanistic In Vitro Assays

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound, these studies involve synthesizing and testing a series of analogs with systematic modifications to different parts of the molecule. The goal is to identify which chemical features are essential for its activity and which can be modified to improve properties such as potency and selectivity. nih.gov

Computational modeling plays a significant role in modern SAR studies. researchgate.net Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking can be used to predict the activity of new analogs and to visualize how they might interact with their biological targets at the atomic level. nih.govresearchgate.net These computational predictions are then validated through mechanistic in vitro assays, creating a feedback loop that guides the design of more effective compounds.

Table 2: Key Structural Features and Their Postulated Roles

Structural FeaturePostulated Role in Activity
2-Amino groupPotential for hydrogen bonding with target protein.
3-Methoxy groupMay influence binding pocket specificity and metabolic stability.
Pentan-3-ol moietyContributes to the overall size, shape, and lipophilicity of the molecule.

The roles outlined in this table are based on general principles of medicinal chemistry and require experimental validation for this specific compound.

Advanced Analytical Techniques for Rigorous Structural Elucidation and Purity Assessment in Research Contexts

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Multi-dimensional NMR experiments, in particular, provide detailed information about the connectivity and spatial arrangement of atoms within a molecule.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For the subject molecule, COSY would establish the connectivity within the ethyl groups and the aromatic ring protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This would definitively assign the protons to their corresponding carbon atoms in the pentanol (B124592) and phenyl methoxy (B1213986) moieties.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for connecting the different fragments of the molecule, for instance, linking the ethyl groups to the tertiary alcohol carbon and this carbon to the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. For this compound, NOESY could reveal the spatial proximity between the protons of the ethyl groups and the aromatic ring.

A hypothetical data table for expected NMR correlations is presented below.

Experiment Correlating Nuclei Expected Information for this compound
COSY ¹H - ¹HCorrelations between CH₃ and CH₂ protons of the ethyl groups; correlations among adjacent aromatic protons.
HSQC ¹H - ¹³C (one bond)Direct correlation of each proton to its attached carbon atom.
HMBC ¹H - ¹³C (multiple bonds)Correlations from ethyl protons to the tertiary alcohol carbon and the adjacent aromatic carbon; correlation from the methoxy protons to the aromatic carbon.
NOESY ¹H - ¹H (through space)Spatial relationships between the ethyl groups, the hydroxyl proton, and the substituents on the aromatic ring.

While solution-state NMR provides information on molecules in solution, solid-state NMR (ssNMR) is indispensable for characterizing materials in their solid form. This technique is particularly valuable for studying polymorphism—the ability of a compound to exist in different crystalline forms—which can significantly impact a substance's physical properties. For this compound, ssNMR could be used to study its crystalline packing and identify different solid forms, providing insights into intermolecular interactions in the solid state.

High-Resolution Mass Spectrometry and Fragmentation Studies for Structural Insights

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. The resulting fragmentation pattern is a molecular fingerprint that can be used to elucidate the structure of the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of water from the tertiary alcohol, cleavage of the ethyl groups, and fragmentation of the substituted phenyl ring.

A table of potential mass fragments is shown below.

Precursor Ion (m/z) Potential Fragment Ion (m/z) Plausible Neutral Loss
[M+H]⁺[M+H - H₂O]⁺Loss of water
[M+H]⁺[M+H - C₂H₅]⁺Loss of an ethyl radical
[M+H]⁺[M+H - H₂O - C₂H₅]⁺Consecutive loss of water and an ethyl radical

HRMS provides a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence, distinguishing it from other isomers or compounds with the same nominal mass. The precise mass can be compared to the theoretical mass calculated from its chemical formula (C₁₂H₁₉NO₂), providing a stringent test of its identity.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to obtain precise atomic coordinates. This technique would provide unambiguous information about bond lengths, bond angles, and the conformation of the molecule in the solid state, as well as details of intermolecular interactions such as hydrogen bonding. While a crystal structure for this specific compound is not publicly available, this method would provide the most definitive structural proof if suitable crystals could be obtained.

Single Crystal X-ray Diffraction Analysis of "this compound"

For a molecule like "this compound," an SCXRD analysis would unambiguously confirm its molecular structure. The analysis would involve growing a suitable single crystal, mounting it on a diffractometer, and irradiating it with monochromatic X-rays. The resulting diffraction pattern is then mathematically processed to generate an electron density map, from which the atomic positions are determined.

Key structural features that would be elucidated include the precise geometry of the phenyl ring, the conformation of the methoxy and amino substituents, and the bond lengths and angles associated with the chiral tertiary alcohol center. The crystal packing would likely be influenced by hydrogen bonds involving the amino (-NH₂) and hydroxyl (-OH) groups, which can act as both donors and acceptors, potentially forming intricate networks that stabilize the crystal structure. researchgate.netresearchgate.net

While specific crystallographic data for "this compound" is not publicly available, a representative table of parameters that would be obtained from such an analysis is presented below, based on data from similar organic molecules. researchgate.netmdpi.comnih.gov

Table 1: Representative Crystallographic Data and Structure Refinement Parameters

ParameterIllustrative Value
Empirical formulaC₁₂H₁₉NO₂
Formula weight209.28
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 14.5 Å, b = 9.3 Å, c = 14.1 Å, β = 93.7°
Volume1929 ų
Z (molecules per unit cell)4
Calculated density1.324 Mg/m³
Final R indices [I>2σ(I)]R₁ = 0.061, wR₂ = 0.213
Goodness-of-fit on F²1.05

Co-crystal and Complex Structure Determination (for mechanistic insights in material science or crystallography)

Co-crystals are multi-component crystalline solids where different molecular species are present in a stoichiometric ratio within the same crystal lattice. nih.gov The field of crystal engineering utilizes co-crystallization to modify the physicochemical properties of active pharmaceutical ingredients and other materials, such as solubility, stability, and melting point, without altering the covalent structure of the constituent molecules. sdu.dk

For "this compound," co-crystal formation could be explored with various co-formers, particularly those containing complementary functional groups like carboxylic acids or other hydrogen bond donors/acceptors. The amino and hydroxyl groups of the target molecule are prime sites for forming robust intermolecular hydrogen bonds, which are the primary driving force for the assembly of most co-crystals. nih.govrsc.org For instance, the aniline (B41778) moiety can form N–H···O or N–H···N hydrogen bonds, while the hydroxyl group can participate in O–H···O interactions. nih.gov

Determining the crystal structure of a co-crystal involving this compound via SCXRD would provide fundamental mechanistic insights. It would reveal the specific intermolecular interactions (supramolecular synthons) that govern the self-assembly process. rsc.org This structural information is crucial in materials science for designing novel materials with tailored properties. For example, understanding the packing arrangement in a co-crystal could explain changes in solid-state reactivity or photophysical properties. nih.gov The study of co-crystals with zwitterionic co-formers like amino acids has shown that charge-assisted hydrogen bonds play a vital role in stabilizing the resulting structures. rsc.org

Chiroptical Spectroscopy and Chromatographic Methods for Stereochemical Purity and Configuration

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. arxiv.orgmdpi.com Any chiral molecule will absorb one polarization of light more than the other, resulting in a CD spectrum. Vibrational Circular Dichroism (VCD) is the infrared analogue, measuring the differential absorption in the vibrational region of the spectrum.

The "this compound" molecule possesses a chiral center at the C3 carbon of the pentan-3-ol chain. Therefore, its enantiomers will produce mirror-image CD and VCD spectra. These techniques are exceptionally sensitive to the three-dimensional arrangement of atoms around the stereocenter. rsc.org

In a research context, CD and VCD spectroscopy would be instrumental in determining the absolute configuration (R or S) of a synthesized sample. This is typically achieved by comparing the experimentally measured spectrum with a theoretically predicted spectrum generated through quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT). A good match between the experimental and calculated spectra for a specific enantiomer allows for an unambiguous assignment of its absolute configuration. beilstein-journals.org This approach avoids the need for derivatization or the presence of a known reference standard, which is often required for other methods.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Excess Determination

While chiroptical methods provide structural information, chromatographic techniques are the gold standard for determining the stereochemical purity, or enantiomeric excess (ee), of a chiral sample. nih.gov Enantiomeric excess is a measure of the purity of a chiral substance, calculated as the percentage excess of one enantiomer over the other. masterorganicchemistry.com

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate the enantiomers of "this compound." This separation is achieved by using a chiral stationary phase (CSP). A CSP is a solid support that has been modified with a chiral selector, which interacts diastereomerically with the enantiomers of the analyte. These differing interactions lead to different retention times for the two enantiomers, allowing for their separation and quantification. acs.org

The choice of CSP and mobile phase is critical for achieving good separation. For an amino alcohol like the target compound, CSPs based on cyclodextrins, cinchona alkaloids, or macrocyclic glycopeptides could be effective. azypusa.comhplc.eu Once separated, the area under each peak in the chromatogram is proportional to the concentration of that enantiomer. The enantiomeric excess can then be calculated using the formula:

ee (%) = [([R] - [S]) / ([R] + [S])] × 100

Table 2: Representative Chiral HPLC Data for Enantiomeric Excess Determination

EnantiomerRetention Time (min)Peak AreaComposition (%)
(R)-enantiomer12.51800090
(S)-enantiomer14.2200010
Calculated Enantiomeric Excess (ee) 80%

Advanced Spectroscopic Methods for Electronic and Vibrational Characterization

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) and fluorescence spectroscopy are fundamental techniques used to investigate the electronic properties of molecules. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state back to the ground state.

The primary chromophore in "this compound" is the substituted benzene (B151609) ring. The amino (-NH₂) and methoxy (-OCH₃) groups are auxochromes, which modify the absorption characteristics of the benzene chromophore. These electron-donating groups typically cause a bathochromic (red) shift in the absorption maxima and increase the absorption intensity compared to unsubstituted benzene. acs.org

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* transitions within the aromatic system. researchgate.net The lone pair of electrons on the nitrogen of the amino group and the oxygen of the methoxy group can also participate in n → π* transitions. acs.orgresearchgate.net Fluorescence spectroscopy would provide information about the molecule's emissive properties and the nature of its lowest excited singlet state. The emission spectrum is typically a mirror image of the lowest energy absorption band. researchgate.netresearchgate.net The presence of electron-donating groups on the aniline core can significantly influence the fluorescence quantum yield and lifetime. nih.gov

Table 3: Expected Electronic Transition Data for this compound in a Polar Solvent

TechniqueParameterExpected Wavelength (nm)Associated Transition
UV-Visible Absorptionλmax1~240 - 250π → π
UV-Visible Absorptionλmax2~290 - 310π → π / n → π*
Fluorescenceλexcitation~290 - 310Excitation to S₁ state
Fluorescenceλemission~340 - 360Emission from S₁ state

Raman and Infrared (IR) Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful non-destructive approach for the detailed structural characterization of molecules like this compound. These methods provide a unique "molecular fingerprint" based on the distinct vibrational modes of the molecule's chemical bonds and functional groups. nih.gov While both are forms of vibrational spectroscopy, they operate on different principles and provide complementary information. ksu.edu.sasepscience.com IR spectroscopy measures the absorption of infrared light by molecular vibrations that cause a change in the dipole moment, making it particularly sensitive to polar bonds like O-H and C-O. ksu.edu.saphotothermal.com In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, and it is more sensitive to non-polar, symmetric bonds and vibrations that cause a change in molecular polarizability, such as C-C bonds within the aromatic ring. ksu.edu.saphotothermal.com A combined analysis provides a more complete and rigorous structural elucidation.

The complex structure of this compound features several key functional groups and structural motifs, each with characteristic vibrational frequencies. A detailed assignment of these bands in the IR and Raman spectra allows for unambiguous identification and can be used to assess the purity of a research sample. The primary functional groups for analysis are the tertiary alcohol, the 1,2,3-trisubstituted aromatic ring, the primary amine, the methoxy group, and the aliphatic ethyl chains.

Detailed Vibrational Mode Assignments

The interpretation of the vibrational spectra of this compound relies on assigning observed spectral bands to specific molecular motions. The following sections detail the expected frequencies for the key structural components of the molecule.

Tertiary Alcohol Group Vibrations: The tertiary alcohol is a prominent feature and gives rise to several characteristic bands.

O-H Stretch: In the condensed phase, intermolecular hydrogen bonding causes the O-H stretching vibration to appear as a strong, broad band in the IR spectrum, typically in the range of 3200-3500 cm⁻¹. quimicaorganica.orgspectroscopyonline.comlibretexts.orglibretexts.org Due to the polar nature of the O-H bond, this band is often weak or difficult to observe in the Raman spectrum.

C-O Stretch: The stretching vibration of the C-O bond in tertiary alcohols is a strong band in the IR spectrum found between 1100 and 1210 cm⁻¹. quimicaorganica.orgspectroscopyonline.com This peak's position is a key diagnostic feature for distinguishing between primary, secondary, and tertiary alcohols. spectroscopyonline.com

O-H Bend: The in-plane O-H bending vibration is expected in the 1350 ± 50 cm⁻¹ region, though it can be of variable intensity and may overlap with other bands. spectroscopyonline.com

Aromatic Ring and Amine Group Vibrations: The substituted phenyl ring and its attached amino group produce a complex but highly characteristic set of bands.

N-H Stretch: The primary amine group (-NH₂) typically exhibits two distinct bands in the 3300-3500 cm⁻¹ region of the IR spectrum, corresponding to the asymmetric and symmetric N-H stretching modes. These are generally less broad than the O-H stretch.

Aromatic C-H Stretch: The stretching of C-H bonds on the aromatic ring occurs at wavenumbers just above 3000 cm⁻¹, usually in the 3010-3100 cm⁻¹ range.

C=C Ring Stretching: The aromatic ring itself has several C=C stretching modes, which appear as a series of sharp bands of variable intensity in the 1450-1600 cm⁻¹ region. These are often strong in both IR and Raman spectra and are highly characteristic of the aromatic core.

N-H Bend: The N-H scissoring (bending) vibration of a primary amine typically appears as a medium to strong band near 1600 cm⁻¹.

C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations are found in the 700-900 cm⁻¹ region. The exact position is highly indicative of the substitution pattern on the benzene ring. For a 1,2,3-trisubstituted ring, characteristic bands are expected in this "fingerprint" region. spectroscopyonline.com

Methoxy and Aliphatic Group Vibrations: The methoxy and ethyl substituents contribute several additional key signals.

Aliphatic C-H Stretches: The methyl (-CH₃) and methylene (B1212753) (-CH₂) groups of the ethyl and methoxy substituents give rise to strong C-H symmetric and asymmetric stretching bands in the 2850-3000 cm⁻¹ region. openaccesspub.org Specifically, methoxy C-H stretches are often observed between 2830-2970 cm⁻¹. openaccesspub.org

O-CH₃ Stretch: The stretching of the O-CH₃ bond is expected to produce a strong band in the IR spectrum, typically around 1000–1100 cm⁻¹. openaccesspub.org

C-H Bends: The bending (scissoring) vibrations for CH₂ and CH₃ groups are found near 1465 cm⁻¹, while the symmetric CH₃ bending (umbrella) mode appears around 1375 cm⁻¹.

The tables below summarize the predicted vibrational assignments for this compound, providing a basis for rigorous structural confirmation.

Predicted Infrared (IR) Spectral Assignments for this compound

Predicted Raman Spectral Assignments for this compound

Methodological Innovations and Future Directions in Research on 3 2 Amino 3 Methoxy Phenyl Pentan 3 Ol

Development of Novel Assays and Screening Platforms for Compound Evaluation (In Vitro Context)

The evaluation of the biological activity of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol necessitates the development and application of sophisticated in vitro assays and high-throughput screening platforms. Given the structural similarities to known bioactive molecules, a tiered approach to screening could be highly effective.

Initial broad-spectrum screening could be conducted using high-throughput platforms to assess general cytotoxicity and bioactivity. For instance, cell viability assays, such as the MTT assay, can provide a baseline understanding of the compound's effect on various cell lines. nih.gov More advanced, high-throughput screening technologies, like fiber-optic array scanning technology (FAST), enable the screening of millions of compounds rapidly, which could be employed to test derivatives of this compound against a wide array of biological targets. nih.gov

Based on the aminophenol substructure, which is present in compounds with analgesic and antipyretic properties like paracetamol, targeted assays could be developed. nih.gov For example, in vitro assays to measure the inhibition of cyclooxygenase (COX) enzymes could be a relevant starting point. Furthermore, given that some amino alcohol derivatives exhibit antimicrobial properties, screening against a panel of pathogenic bacteria and fungi would be a logical step. nih.govnih.gov Minimum inhibitory concentration (MIC) assays would be crucial in quantifying any observed antifungal or antibacterial activity. nih.gov

For a more nuanced understanding of the compound's biological effects, the development of target-specific assays is paramount. If computational modeling suggests potential protein targets, label-free bio-affinity mass spectrometry could be utilized to screen for direct binding interactions. researchgate.net This technique allows for the determination of protein-ligand stoichiometry and dissociation constants. researchgate.net

An illustrative workflow for the in vitro evaluation of this compound is presented in the table below.

Screening Phase Assay Type Objective Example Methodology
Primary Screening High-Throughput Screening (HTS)To identify broad bioactivity and cytotoxicity.MTT assay for cell viability across multiple cell lines. nih.gov
Secondary Screening Target-Oriented AssaysTo investigate specific biological activities based on structural motifs.COX enzyme inhibition assays; antimicrobial MIC assays. nih.govnih.gov
Target Deconvolution Biophysical AssaysTo identify and characterize direct molecular targets.Bio-affinity mass spectrometry for protein-ligand binding. researchgate.net
Mechanism of Action Cell-Based Functional AssaysTo elucidate the functional consequences of target engagement.Reporter gene assays, pathway-specific cellular imaging.

Exploration of "this compound" as a Scaffold for Chemical Biology Probes and Catalysis

The unique arrangement of functional groups in this compound makes it an attractive scaffold for the development of chemical biology probes and for applications in catalysis.

Chemical Biology Probes: The aminophenyl moiety is a key component in some solvatochromic fluorophores. rsc.org These are dyes whose fluorescence properties are sensitive to the polarity of their environment. By analogy, derivatives of this compound could be synthesized to incorporate fluorogenic properties, allowing for the creation of probes to study protein-DNA interactions or to visualize cellular microenvironments. rsc.org The amino group provides a convenient handle for conjugation to other molecules, such as biotin (B1667282) or fluorescent tags, to facilitate the detection and isolation of binding partners. The design of such probes can be modular, incorporating reactive groups, linkers, and tags to suit specific applications in target engagement and enrichment. sigmaaldrich.com

Catalysis: The aminophenol motif is prevalent in ligands used for transition metal catalysis. The development of catalyst-controlled chemoselective reactions is crucial for efficient synthesis. researchgate.net For instance, Cu- and Pd-based catalyst systems have been developed for the selective O- and N-arylation of unprotected aminophenols. researchgate.net The specific stereochemistry and electronic properties of this compound could be harnessed to design novel ligands for asymmetric catalysis. The presence of both a Lewis basic amino group and a hydroxyl group could allow for bidentate coordination to a metal center, creating a chiral environment for catalysis.

The potential applications of this scaffold are summarized in the table below.

Application Area Potential Role of the Scaffold Key Structural Features Illustrative Example from Related Scaffolds
Chemical Biology Backbone for fluorescent probes.Aminophenyl group for fluorophore synthesis and conjugation.Aminophenyl-methoxychromone fluorophores for DNA probes. rsc.org
Asymmetric Catalysis Chiral ligand for metal catalysts.Amino and hydroxyl groups for bidentate coordination.Ligands for selective O- and N-arylation of aminophenols. researchgate.net

Unaddressed Research Questions and Emerging Hypotheses in the Fundamental Study of This Chemical Compound

Given the nascent stage of research into this compound, a multitude of fundamental research questions remain unanswered. These questions span its chemical synthesis, physical properties, and potential biological roles.

Synthetic Chemistry:

What are the most efficient and stereoselective synthetic routes to produce enantiomerically pure this compound? The synthesis of substituted meta-aminophenol derivatives can be challenging. nih.gov

How can the amino, methoxy (B1213986), and hydroxyl groups be selectively functionalized to create a diverse library of derivatives for structure-activity relationship (SAR) studies?

Physical and Chemical Properties:

What are the conformational preferences of the molecule in solution, and how do they influence its interactions with biological macromolecules?

What is the pKa of the amino group and the acidity of the hydroxyl group, and how do these properties affect its behavior under physiological conditions?

Biological Activity:

What are the primary molecular targets of this compound in biological systems?

Does the compound exhibit any previously unobserved biological activities, such as modulation of ion channels, G-protein coupled receptors, or enzymes involved in signaling pathways?

Could the compound or its derivatives act as antioxidants, similar to other aminophenol-containing molecules? nih.gov

Emerging Hypotheses:

Hypothesis 1: The specific stereochemistry of the tertiary alcohol and the substitution pattern on the aromatic ring could lead to high-affinity and selective interactions with a particular protein target, potentially a previously "undruggable" one.

Hypothesis 2: The compound could serve as a privileged scaffold for the development of modulators of protein-protein interactions, where the presentation of functional groups in a defined three-dimensional space is critical.

Hypothesis 3: The metabolic fate of the compound could lead to the formation of bioactive metabolites with distinct pharmacological profiles, a phenomenon observed with other aminophenol derivatives. nih.gov

Potential for Integration of "this compound" into Advanced Chemical Synthesis and Design Methodologies

The structure of this compound is well-suited for integration into modern chemical synthesis and design strategies, such as combinatorial chemistry and diversity-oriented synthesis.

Combinatorial Chemistry: The presence of multiple functionalization points (the amino group, the aromatic ring, and the hydroxyl group) makes this compound an ideal building block for the creation of large chemical libraries. chemscene.com High-throughput synthesis methodologies, such as solid-phase synthesis or automated solution-phase synthesis, could be employed to rapidly generate a multitude of derivatives. nih.gov For example, the amino group could be acylated with a diverse set of carboxylic acids, while the aromatic ring could undergo various electrophilic substitution reactions. The hydroxyl group could be etherified or esterified. These libraries could then be screened for a wide range of biological activities.

Diversity-Oriented Synthesis (DOS): The goal of DOS is to efficiently create structurally diverse and complex molecules. The this compound scaffold could serve as a starting point for DOS campaigns. For instance, intramolecular cyclization reactions could be designed to generate novel heterocyclic systems. The stereocenter at the tertiary alcohol could be used to control the stereochemistry of subsequent transformations, leading to a rich diversity of three-dimensional structures.

Fragment-Based Drug Discovery (FBDD): The core scaffold of this compound could be considered a "fragment" that could be identified in a fragment screen against a protein target. Subsequent "fragment growing" or "fragment linking" strategies could then be used to elaborate the structure and improve binding affinity and selectivity.

Integration with Computational Design: Advanced computational methods, such as molecular docking and virtual screening, can be used to guide the design of derivatives of this compound. By modeling the interactions of the scaffold with the binding sites of various proteins, researchers can prioritize the synthesis of compounds that are most likely to be active.

The potential integration of this compound into advanced synthetic workflows is outlined below.

Methodology Role of this compound Expected Outcome
Combinatorial Chemistry Versatile building block.Large library of derivatives for high-throughput screening.
Diversity-Oriented Synthesis Starting scaffold for complex molecule synthesis.Structurally diverse and novel chemical entities.
Fragment-Based Drug Discovery Core fragment for lead optimization.High-affinity and selective ligands for protein targets.
Computational Chemistry In silico design of derivatives.Prioritized list of synthetic targets with a higher probability of bioactivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Synthetic Routes : Start with a Williamson ether synthesis or reductive amination to introduce the amino and methoxy groups. For example, coupling 3-methoxy-2-nitrobenzaldehyde with a pentan-3-ol derivative, followed by nitro group reduction (e.g., using H₂/Pd-C or NaBH₄/CuCl₂) to yield the primary amine.
  • Optimization : Adjust solvent polarity (e.g., THF vs. ethanol) to improve yield, and monitor reaction progress via TLC or HPLC. Use protecting groups (e.g., Boc for amines) to prevent side reactions. Purify via column chromatography (silica gel, gradient elution) or recrystallization .
    • Characterization : Confirm structure via ¹H/¹³C NMR (e.g., CDCl₃ or DMSO-d₆) and high-resolution mass spectrometry (HRMS). Compare spectral data with analogs like (3S)-3-amino-3-(4-fluorophenyl)propan-1-ol .

Q. Which analytical techniques are most effective for verifying the stereochemical purity of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with hexane/isopropanol mobile phases to separate enantiomers.
  • Optical Rotation : Measure specific rotation and compare to literature values for related amino alcohols (e.g., (2R,3R)-rel-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol) .
  • Vibrational Circular Dichroism (VCD) : Resolve absolute configuration by analyzing IR-active modes in the presence of a chiral center .

Advanced Research Questions

Q. How can researchers address contradictions in reported stability data for this compound under varying pH conditions?

  • Methodological Answer :

  • Controlled Degradation Studies : Incubate the compound in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation via LC-MS to identify products (e.g., hydrolysis of the methoxy group or oxidation of the amine).
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Compare with structurally similar compounds like tebuconazole, which exhibits pH-dependent stability due to its triazole moiety .
  • Computational Modeling : Use density functional theory (DFT) to predict reactive sites and validate experimental degradation pathways .

Q. What strategies are employed to evaluate the catalytic potential of this compound in asymmetric synthesis or enzyme-mimetic systems?

  • Methodological Answer :

  • Catalytic Assays : Test the compound’s ability to act as a ligand in metal complexes (e.g., Mn or Cu) for oxidation reactions. For example, dimanganese(III) complexes of amino alcohol derivatives have shown catalase-like activity in H₂O₂ decomposition .
  • Substrate Scope Screening : Use diverse substrates (e.g., ketones, aldehydes) to assess enantioselectivity in asymmetric reductions. Compare turnover frequencies (TOF) with established catalysts.
  • Spectroscopic Probes : Employ EPR or UV-vis spectroscopy to detect reactive intermediates (e.g., oxo-metal species) during catalysis .

Safety and Handling

Q. What are critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles. Use OV/AG/P99 respirators if airborne particulates are detected .
  • Ventilation : Conduct reactions in a fume hood to minimize inhalation risks. Avoid discharge into drains due to potential aquatic toxicity (analogous to tebuconazole’s environmental impact) .
  • First Aid : In case of skin contact, rinse immediately with water for 15 minutes. For eye exposure, use saline solution and seek medical evaluation .

Data Interpretation and Validation

Q. How should researchers validate conflicting toxicity data for this compound in cellular models?

  • Methodological Answer :

  • Dose-Response Studies : Perform MTT assays on multiple cell lines (e.g., HepG2, HEK293) to establish IC₅₀ values. Compare results with structurally related compounds like 3-phenylpropanol, which has low acute toxicity .
  • Metabolite Profiling : Identify metabolites via LC-MS/MS after incubating the compound with liver microsomes. Assess cytochrome P450 interactions using inhibitory assays .
  • Statistical Robustness : Apply ANOVA or Bayesian modeling to account for inter-experimental variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.